

Application Notes and Protocols for Lyophilized Q-VD-OPh

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Compound of Interest

Compound Name: Qvd-oph

Cat. No.: B10766077

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These application notes provide detailed protocols for the reconstitution, storage, and use of lyophilized Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxyethylketone), a potent, cell-permeable, and irreversible pan-caspase inhibitor.

Introduction

Q-VD-OPh is a broad-spectrum caspase inhibitor with potent anti-apoptotic properties.[\[1\]](#)[\[2\]](#) It is widely utilized in research to study apoptosis and other caspase-mediated processes.[\[3\]](#)[\[4\]](#) This inhibitor is characterized by its high potency, low toxicity, and ability to cross the blood-brain barrier, making it suitable for both in vitro and in vivo studies.[\[5\]](#)[\[6\]](#) Q-VD-OPh irreversibly binds to the catalytic site of a wide range of caspases, including caspases-1, -3, -7, -8, -9, -10, and -12, thereby blocking the downstream events of apoptosis.[\[2\]](#)[\[5\]](#)

Product Information

Property	Value
Full Name	Quinoline-Val-Asp-Difluorophenoxyethylketone
Synonyms	QVD-OPH
Molecular Weight	513.49 g/mol [7]
Appearance	Off-white semi-solid or crystalline solid [2][4]
Purity	≥95% [2]

Reconstitution of Lyophilized Q-VD-OPh

Proper reconstitution of lyophilized Q-VD-OPh is critical for its optimal performance. The following protocol outlines the recommended procedure for preparing a stock solution.

Materials:

- Lyophilized Q-VD-OPh
- High-purity Dimethyl Sulfoxide (DMSO; >99.9%)[\[4\]](#)
- Sterile, nuclease-free microcentrifuge tubes

Protocol:

- Equilibration: Before opening, allow the vial of lyophilized Q-VD-OPh to equilibrate to room temperature for 15-30 minutes. This prevents condensation from forming inside the vial.
- Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[\[8\]\[9\]](#)
- Solvent Addition: Carefully add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration. A 10 mM stock solution is commonly used.[\[4\]\[10\]\[11\]](#) To prepare a 10 mM stock solution, add 195 µL of DMSO to 1 mg of Q-VD-OPh.[\[4\]\[10\]](#)

- Dissolution: Gently vortex or pipette the solution to ensure the compound is completely dissolved.[8][9] If particulates are visible, the solution can be mixed for a couple of hours at room temperature.
- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7][11]

Storage and Stability

Proper storage of both the lyophilized powder and the reconstituted stock solution is essential to maintain the inhibitor's activity.

Form	Storage Temperature	Stability
Lyophilized Powder	-20°C (desiccated)[4]	≥ 4 years[2]
Reconstituted Stock Solution (in DMSO)	-20°C	Up to 1 month[1][7]
-80°C	Up to 1 year[7]	

Note: Always bring the reconstituted solution to room temperature before use and ensure any precipitate is redissolved.[1] Avoid multiple freeze-thaw cycles.[7][10]

Experimental Protocols

In Vitro Application: Inhibition of Apoptosis in Cell Culture

This protocol describes the general procedure for using Q-VD-OPh to inhibit apoptosis in cultured cells.

Materials:

- Cells of interest cultured in appropriate medium
- Apoptosis-inducing agent (e.g., staurosporine, TNF- α)

- Q-VD-OPh stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

Protocol:

- Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay and allow them to adhere overnight.
- Pre-incubation with Q-VD-OPh: On the day of the experiment, dilute the 10 mM Q-VD-OPh stock solution in fresh culture medium to the desired final working concentration. Typical working concentrations range from 10 μ M to 100 μ M.^{[4][11]} Pre-incubate the cells with the Q-VD-OPh-containing medium for 30 minutes to 2 hours before inducing apoptosis.^[7]
- Induction of Apoptosis: Add the apoptosis-inducing agent to the wells at its predetermined optimal concentration.
- Incubation: Incubate the cells for a time period sufficient to induce apoptosis (this will vary depending on the cell type and inducing agent).
- Apoptosis Assessment: Harvest the cells and assess apoptosis using a suitable method, such as flow cytometry analysis of Annexin V and Propidium Iodide staining.

In Vivo Application: Administration in a Mouse Model

This protocol provides a general guideline for the in vivo administration of Q-VD-OPh in mice.

Materials:

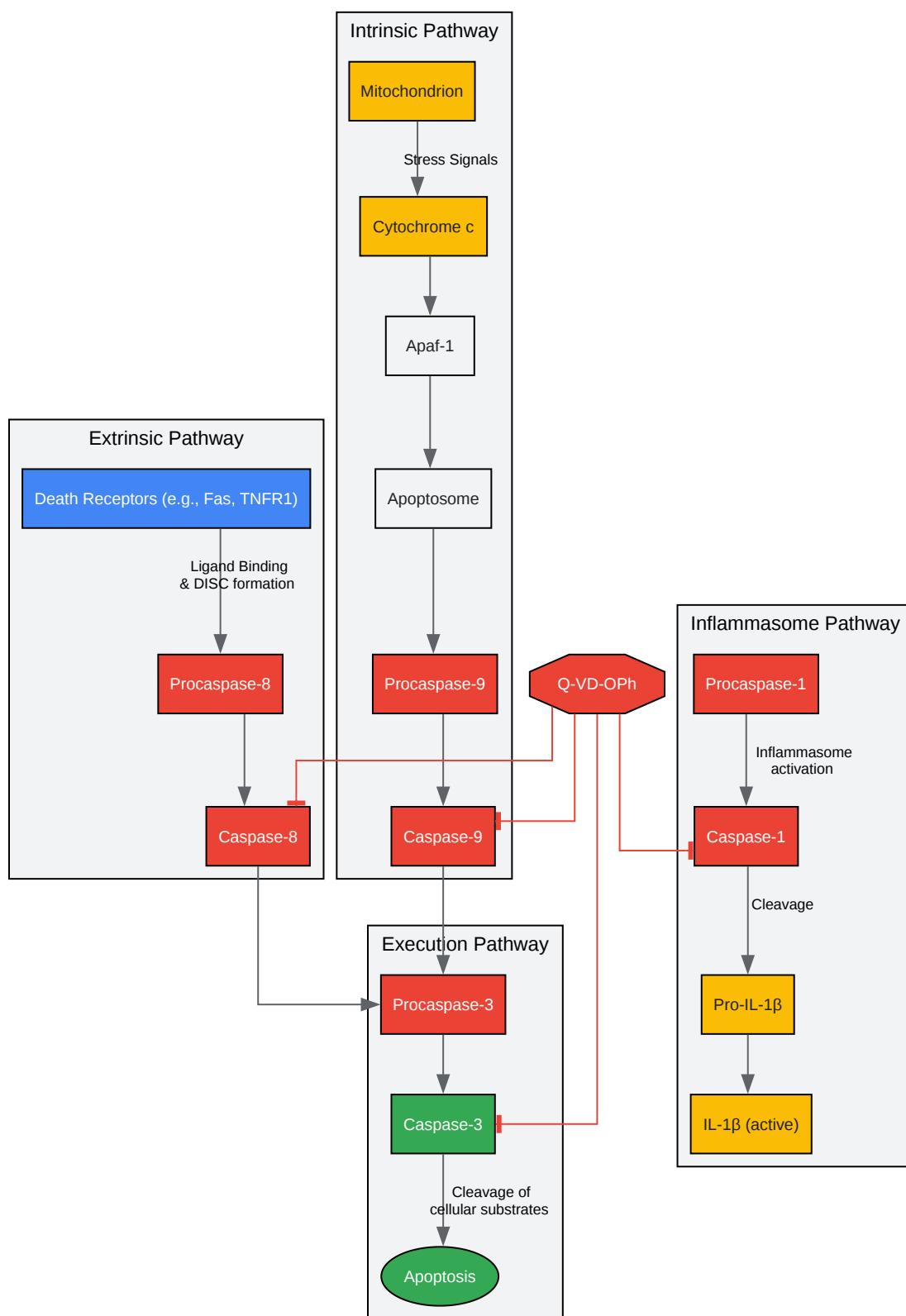
- Q-VD-OPh
- High-purity DMSO
- Sterile saline or PBS (optional, for dilution)
- Syringes and needles for intraperitoneal (IP) injection

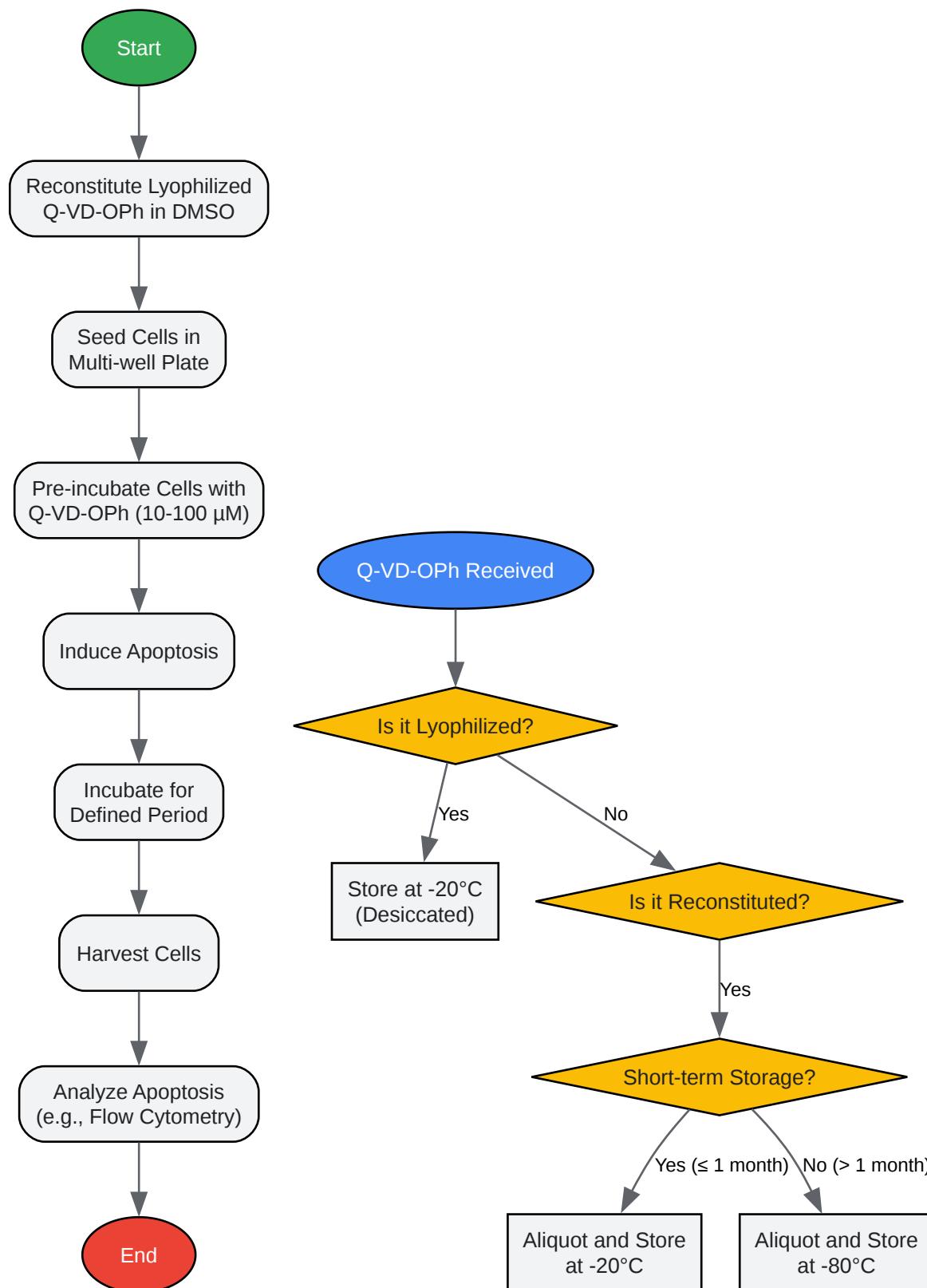
Protocol:

- Preparation of Dosing Solution: Prepare a stock solution of Q-VD-OPh in 100% DMSO.^[4] ^[11] The recommended dose for in vivo applications is typically 20 mg/kg.^[4]^[11] Doses up to 120 mg/kg have been used in mice without toxic effects.^[4]
- Administration: Administer the Q-VD-OPh solution via intraperitoneal (IP) injection. The volume of the injection should be calculated based on the weight of the animal and the concentration of the dosing solution.
- Monitoring: Monitor the animals for any adverse effects and for the desired therapeutic outcomes according to the specific experimental design.

Signaling Pathways and Mechanism of Action

Q-VD-OPh functions by inhibiting caspases, the key executioners of apoptosis. It effectively blocks both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.



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